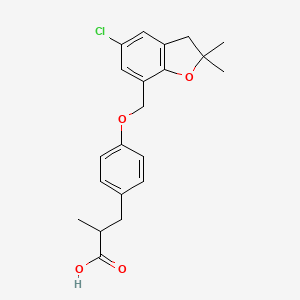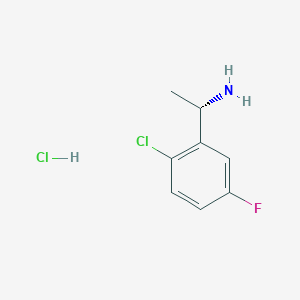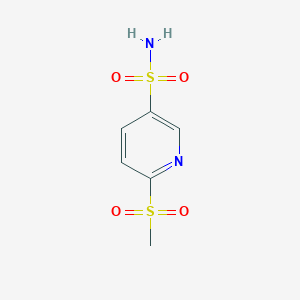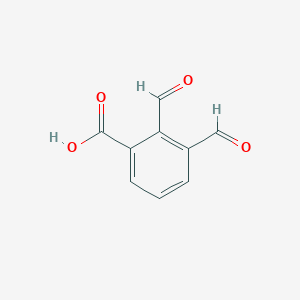
Lyaloside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lyaloside is a monoterpenoid indole alkaloid, specifically a β-carboline glucoindole alkaloid, found in various plants of the Rubiaceae family . It is known for its complex structure and significant biological activities, making it a subject of interest in various scientific fields.
Métodos De Preparación
Lyaloside was first synthesized from L-tryptophan and secologanin The synthesis involves several steps, including the formation of the β-carboline core and subsequent glycosylation The stereochemistry of this compound was confirmed through this synthetic route
Análisis De Reacciones Químicas
Lyaloside undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acid derivatives .
Aplicaciones Científicas De Investigación
Lyaloside has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the synthesis and reactivity of β-carboline alkaloids. In biology, this compound has shown potential as an antitumor agent due to its ability to inhibit certain cancer cell lines . In medicine, it is being investigated for its potential use in treating various diseases, including cancer and neurological disorders. In industry, this compound and its derivatives could be used in the development of new pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of lyaloside involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors and enzymes, thereby modulating their activity. For example, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparación Con Compuestos Similares
Lyaloside is similar to other monoterpenoid indole alkaloids, such as strictosidine and dolichantoside. it is unique in its specific β-carboline structure and glycosylation pattern Other similar compounds include ophiorrhisides and camptothecin, which also belong to the monoterpenoid indole alkaloid family .
Propiedades
Número CAS |
56021-85-3 |
|---|---|
Fórmula molecular |
C27H30N2O9 |
Peso molecular |
526.5 g/mol |
Nombre IUPAC |
methyl (2S,3R,4S)-3-ethenyl-4-(9H-pyrido[3,4-b]indol-1-ylmethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
InChI=1S/C27H30N2O9/c1-3-13-16(10-19-21-15(8-9-28-19)14-6-4-5-7-18(14)29-21)17(25(34)35-2)12-36-26(13)38-27-24(33)23(32)22(31)20(11-30)37-27/h3-9,12-13,16,20,22-24,26-27,29-33H,1,10-11H2,2H3/t13-,16+,20-,22-,23+,24-,26+,27+/m1/s1 |
Clave InChI |
VXUXCAXVQWIEMN-ZAMFKGAISA-N |
SMILES isomérico |
COC(=O)C1=CO[C@H]([C@@H]([C@@H]1CC2=NC=CC3=C2NC4=CC=CC=C34)C=C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
SMILES canónico |
COC(=O)C1=COC(C(C1CC2=NC=CC3=C2NC4=CC=CC=C34)C=C)OC5C(C(C(C(O5)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-3-[(Z)-1-naphthylmethylidene]-1H-indol-2-one](/img/structure/B13058202.png)

![5-Methyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13058226.png)



![[2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-methoxybenzoate](/img/structure/B13058251.png)

![7-Benzyl 2-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13058271.png)
![5-[1-(Bromomethyl)cyclopropyl]-2,2-difluoro-2H-1,3-benzodioxole](/img/structure/B13058273.png)

amine](/img/structure/B13058282.png)

![tert-Butyl4-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13058292.png)
